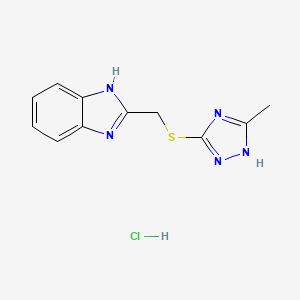

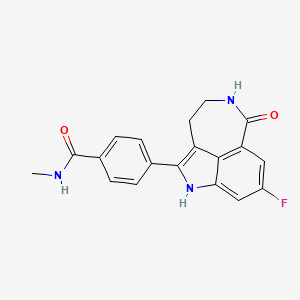

Rucaparib metabolite M337C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El metabolito M337C de Rucaparib es un derivado de Rucaparib, un inhibidor de la poli (ADP-ribosa) polimerasa. Rucaparib se usa principalmente en el tratamiento del cáncer de ovario, trompa de Falopio y peritoneo primario recurrente. El metabolito M337C es uno de los varios metabolitos que se forman durante el metabolismo de Rucaparib en el cuerpo humano .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del metabolito M337C de Rucaparib involucra las vías metabólicas de Rucaparib en el cuerpo humano. Rucaparib se somete a varias reacciones metabólicas, incluida la oxidación, la N-desmetilación, la N-metilación y la glucuronidación

Métodos de producción industrial

La producción industrial de Rucaparib implica la síntesis química, seguida de procesos de purificación. La producción de sus metabolitos, incluido el M337C, no suele realizarse a escala industrial, ya que estos metabolitos se estudian principalmente en el contexto de la farmacocinética y el metabolismo de los fármacos .

Análisis De Reacciones Químicas

Tipos de reacciones

El metabolito M337C de Rucaparib se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

N-desmetilación: Esta reacción implica la eliminación de un grupo metilo de un átomo de nitrógeno.

N-metilación: Esta reacción implica la adición de un grupo metilo a un átomo de nitrógeno.

Glucuronidación: Esta reacción implica la adición de ácido glucurónico al compuesto.

Reactivos y condiciones comunes

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes desmetilantes: Como el formaldehído o el ácido fórmico.

Agentes metilantes: Como el yoduro de metilo o el sulfato de dimetilo.

Ácido glucurónico: Para reacciones de glucuronidación.

Principales productos formados

Los principales productos que se forman a partir de estas reacciones incluyen varios derivados oxidados, desmetilados, metilados y glucuronidados de Rucaparib .

Aplicaciones Científicas De Investigación

El metabolito M337C de Rucaparib tiene varias aplicaciones de investigación científica, que incluyen:

Química: Estudiar las vías metabólicas y las reacciones químicas de Rucaparib.

Biología: Comprender los efectos biológicos e interacciones de Rucaparib y sus metabolitos.

Medicina: Investigar la farmacocinética y la farmacodinamia de Rucaparib en el tratamiento del cáncer.

Mecanismo De Acción

El mecanismo de acción del metabolito M337C de Rucaparib involucra su interacción con las enzimas poli (ADP-ribosa) polimerasas. Estas enzimas juegan un papel crucial en la reparación del ADN. Al inhibir estas enzimas, Rucaparib y sus metabolitos causan daño al ADN en las células cancerosas, lo que lleva a la muerte celular. Este mecanismo es particularmente efectivo en células cancerosas con defectos en las vías de reparación del ADN, como las que tienen mutaciones BRCA1 o BRCA2 .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares al metabolito M337C de Rucaparib incluyen otros metabolitos de Rucaparib, como M324, M337A y M337B .

Unicidad

El metabolito M337C de Rucaparib es único debido a su vía metabólica específica y su papel en la farmacocinética de Rucaparib. A diferencia de algunos otros metabolitos, el M337C se forma a través de una combinación de reacciones de oxidación, N-desmetilación y N-metilación .

Propiedades

Número CAS |

1577999-02-0 |

|---|---|

Fórmula molecular |

C19H16FN3O2 |

Peso molecular |

337.3 g/mol |

Nombre IUPAC |

4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)-N-methylbenzamide |

InChI |

InChI=1S/C19H16FN3O2/c1-21-18(24)11-4-2-10(3-5-11)17-13-6-7-22-19(25)14-8-12(20)9-15(23-17)16(13)14/h2-5,8-9,23H,6-7H2,1H3,(H,21,24)(H,22,25) |

Clave InChI |

KNNQKHZXALDDCO-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12736449.png)